

Trimethoxyboron CAS number and molecular structure

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Compound of Interest		
Compound Name:	(Methanol)trimethoxyboron	
Cat. No.:	B15176347	Get Quote

An In-depth Technical Guide to Trimethoxyboron for Researchers and Drug Development Professionals

Introduction

Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a versatile and widely utilized reagent in organic chemistry, serving as a crucial intermediate in the synthesis of various high-value compounds.[2] For researchers and professionals in drug discovery and development, a thorough understanding of its properties, handling, and synthetic applications is essential. This guide provides a comprehensive overview of trimethoxyboron, including its chemical and physical properties, synthesis, key applications in organic synthesis, and relevant experimental protocols.

Chemical Identity and Molecular Structure

Trimethoxyboron is systematically named trimethyl borate.[1][3] It is also referred to as trimethoxyborane and boron trimethoxide.[3][4] The primary CAS number for this compound is 121-43-7.[1][4][5][6][7]

The molecular structure consists of a central boron atom covalently bonded to three methoxy (-OCH₃) groups. The geometry around the boron atom is trigonal planar, a characteristic feature of three-coordinate boron compounds.

Molecular Formula: C₃H₉BO₃[1][3]



Physicochemical Properties

Trimethoxyboron is a colorless liquid at room temperature with a characteristic sweet, ester-like odor.[3][8] It is a volatile and highly flammable substance that burns with a distinctive green flame.[1][3] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	121-43-7	[1][4][5][6][7]
Molecular Weight	103.91 g/mol	[1][3]
Appearance	Colorless liquid	[1][3]
Density	0.932 g/cm ³	[1][3]
Melting Point	-34 °C	[1][3]
Boiling Point	68-69 °C	[1]
Flash Point	-8.3 °C	
Solubility in Water	Decomposes	[1][3]
Solubility in Organic Solvents	Soluble in ether, benzene, and alcohols	[8]

Synthesis and Handling

Synthesis: Trimethoxyboron is typically synthesized by the esterification of boric acid or boric oxide with an excess of dry methanol.[3] The reaction is often catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.[3][9] The product is commonly purified by distillation.[3]

Handling and Storage: Due to its flammability and reactivity with water, trimethoxyboron must be handled with care in a well-ventilated fume hood. It should be stored in tightly sealed containers, away from moisture, heat sources, and open flames.[3] It decomposes upon contact with water to yield methanol and boric acid.[2][3]



Applications in Drug Development and Organic Synthesis

Trimethoxyboron is a cornerstone reagent in modern organic synthesis, primarily valued as a precursor for the synthesis of boronic acids and their esters.[2][10] These compounds are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][10][11]

- Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an
 organoboron compound (like a boronic acid) with an organic halide or triflate.[12][13] It is one
 of the most widely used reactions in the pharmaceutical industry for synthesizing complex
 molecules, including active pharmaceutical ingredients (APIs).[10][14] Trimethoxyboron is
 the starting material for creating the necessary boronic acid or ester reagents.[11]
- Precursor to Sodium Borohydride: It serves as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride (NaBH₄), a widely used reducing agent.[1]
- Lewis Acid Catalyst: As a weak Lewis acid, it can be used to catalyze certain organic reactions.[1]

The use of boron-containing compounds in medicine is a rapidly growing field. The unique electronic properties of the boron atom allow for novel interactions with biological targets.[15] [16] Several boron-containing drugs, such as Bortezomib (Velcade®), Tavaborole, and Crisaborole, have received FDA approval, highlighting the importance of boron chemistry in drug discovery.[15][16]

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Ester via Grignard Reaction

This protocol describes a general method for preparing a boronic ester from an aryl halide, which can then be used in Suzuki-Miyaura coupling reactions.

Materials:



- Aryl bromide (e.g., bromobenzene)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethoxyboron
- Iodine (for initiation)
- Aqueous HCl (1M)
- Diethyl ether
- · Anhydrous magnesium sulfate

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
 dropping funnel, and a nitrogen inlet.
- Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.
- Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve trimethoxyboron in anhydrous THF and add it to the dropping funnel.
- Add the trimethoxyboron solution dropwise to the Grignard reagent at 0 °C. Maintain the temperature below 5 °C.



- After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding cold 1M aqueous HCl.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.

Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for assessing the purity of trimethoxyboron.

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer (GC-MS).
- Capillary column suitable for volatile compounds (e.g., HP-5 or equivalent).

GC Conditions:

· Carrier Gas: Helium

• Inlet Temperature: 150 °C

Column Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 10 °C/min to 100 °C.

Hold: 2 minutes.

Injection Volume: 1 μL (using a split injection)

Solvent: Anhydrous hexane (for dilution)

MS Conditions:





• Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-200.

Scan Mode: Full scan.

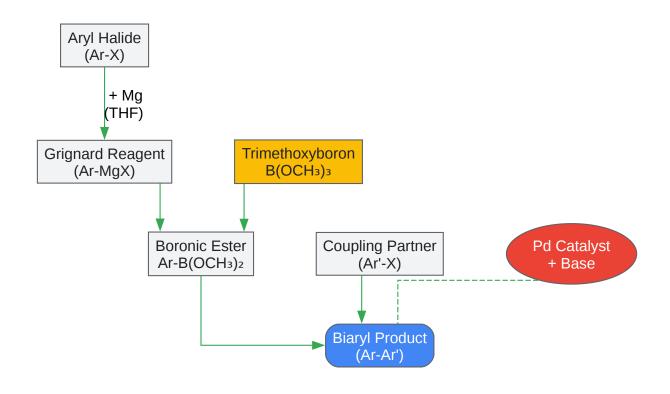
Procedure:

- Prepare a dilute solution of the trimethoxyboron sample in anhydrous hexane (e.g., 1% v/v).
- Inject the sample into the GC-MS system.
- Acquire the data according to the specified conditions.
- Analyze the resulting chromatogram to identify the main peak corresponding to trimethoxyboron and any impurity peaks.
- Confirm the identity of the peaks by comparing their mass spectra with a reference library. The purity can be estimated by the relative peak areas.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of trimethoxyboron in a typical synthetic workflow for drug discovery, from a starting material to a biaryl product via Suzuki-Miyaura coupling.





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Caption: Synthetic workflow from an aryl halide to a biaryl product using trimethoxyboron.

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